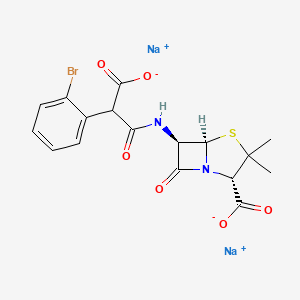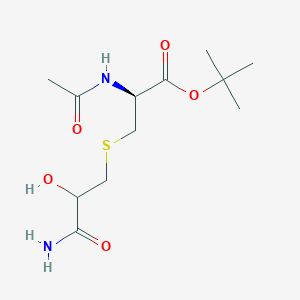
2-Bromo Carbenicillin Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo Carbenicillin Disodium Salt is an analogue of Carbenicillin, which is a semi-synthetic penicillin antibiotic . It has a molecular formula of C17H15BrN2Na2O6S and a molecular weight of 501.26 .
Molecular Structure Analysis
The molecular structure of 2-Bromo Carbenicillin Disodium Salt is represented by the formula C17H15BrN2Na2O6S . The exact molecular structure visualization is not provided in the search results.Chemical Reactions Analysis
The electrochemical oxidation of carbenicillin disodium salt has been investigated using cyclic, linear sweep, and differential pulse voltammetric techniques . The dependence of the current on pH, concentration, and scan rate were investigated to optimize the experimental conditions for the determination of carbenicillin .Scientific Research Applications
Antibacterial Activity
“2-Bromo Carbenicillin Disodium Salt” is a broad-spectrum antibiotic, meaning that it is effective against a wide range of bacteria, including both Gram-positive and Gram-negative bacteria . It is particularly useful against Pseudomonas aeruginosa, a Gram-negative bacterium that is often resistant to other antibiotics .
Cell Wall Synthesis Interference
This compound interferes with cell wall synthesis of gram-negative bacteria while displaying low toxicity to plant tissues . Its mechanism of action is the same as ampicillin .
Use in Cell Biology Applications
Carbenicillin is commonly used in cell biology applications to prevent the growth of bacterial contaminants .
Use in Microbiology
In microbiology, it is used to select for bacteria that have been transformed with a vector harboring the gene encoding beta-lactamase, which makes them resistant to carbenicillin .
Use in Preparation of Culture Media
Carbenicillin disodium salt has been used in the preparation of Luria-Bertani (LB) agar plates and media .
Use in Monoclonal Antibody Development
It has been used in a study focused on the development of monoclonal antibodies .
Use in Plant Tissue Culture
Carbenicillin Disodium Salt is a semi-synthetic penicillin antibiotic with a carboxyl and benzyl group. It interferes with cell wall synthesis of gram-negative bacteria while displaying low toxicity to plant tissues . This makes it suitable for use in plant tissue culture.
Use in Genetic Transformation Studies
Carbenicillin is used as a selective antibiotic for resistant agrobacterium and E. coli, generally at a concentration of 50–100 μg/mL . The β-lactamase (bla) gene, which confers resistance to ampicillin, also confers resistance to carbenicillin .
Mechanism of Action
Target of Action
The primary target of 2-Bromo Carbenicillin Disodium Salt, similar to its parent compound Carbenicillin, is the penicillin-sensitive transpeptidase C-terminal domain . This enzyme plays a crucial role in bacterial cell wall synthesis, making it an effective target for antibacterial activity .
Mode of Action
2-Bromo Carbenicillin Disodium Salt exerts its antibacterial activity by interfering with the final cell wall synthesis of susceptible bacteria . It achieves this by acylating the penicillin-sensitive transpeptidase C-terminal domain, which is achieved by opening the lactam ring . This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .
Biochemical Pathways
The primary biochemical pathway affected by 2-Bromo Carbenicillin Disodium Salt is the bacterial cell wall synthesis pathway . By inhibiting the transpeptidase enzyme, the drug prevents the cross-linking of peptidoglycan strands, which are essential for maintaining the structural integrity of the bacterial cell wall . This disruption leads to cell lysis and death .
Pharmacokinetics
Carbenicillin is known to achieve high urine levels following administration, suggesting good absorption and renal excretion . .
Result of Action
The primary result of the action of 2-Bromo Carbenicillin Disodium Salt is the lysis of bacterial cells due to the disruption of cell wall synthesis . This leads to the death of the bacteria, effectively treating the infection .
Action Environment
The action of 2-Bromo Carbenicillin Disodium Salt, like many antibiotics, can be influenced by various environmental factors. For instance, the pH and ion concentration of the environment can affect the stability and activity of the compound . Furthermore, the presence of other compounds or drugs can also impact the efficacy of the drug through potential drug-drug interactions.
Safety and Hazards
properties
IUPAC Name |
disodium;(2S,5R,6R)-6-[[2-(2-bromophenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O6S.2Na/c1-17(2)11(16(25)26)20-13(22)10(14(20)27-17)19-12(21)9(15(23)24)7-5-3-4-6-8(7)18;;/h3-6,9-11,14H,1-2H3,(H,19,21)(H,23,24)(H,25,26);;/q;2*+1/p-2/t9?,10-,11+,14-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHMDZLUPBPVJI-YCAHSCEMSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3Br)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3Br)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2Na2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747220 |
Source


|
| Record name | Disodium (2S,5R,6R)-6-[2-(2-bromophenyl)(carboxylato)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59530-63-1 |
Source


|
| Record name | Disodium (2S,5R,6R)-6-[2-(2-bromophenyl)(carboxylato)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Oxireno[c]benzofuran, hexahydro-, [1aS-(1a-alpha-,3a-alpha-,7aS*)]- (9CI)](/img/no-structure.png)






![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine](/img/structure/B1146354.png)
![4-[14,24-Bis(4-carboxyphenyl)-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]benzoic acid](/img/structure/B1146355.png)
![Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate](/img/structure/B1146356.png)
